2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
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Overview
Description
2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a 3-methyl-1-benzothiophen-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives.
Amidation: The final step involves the formation of the amide bond between the benzothiophene derivative and the benzamide. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiophene moiety could play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but lacks the benzothiophene moiety.
2-bromobenzamide: Lacks both the methyl and benzothiophene groups.
3-methyl-1-benzothiophene: Contains the benzothiophene moiety but lacks the amide functionality.
Uniqueness
2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is unique due to the combination of the benzothiophene moiety and the brominated benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can be represented as follows:
- Molecular Formula : C16H18BrN\O
- Molecular Weight : 328.23 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the structure.
Pharmacological Potential
Research indicates that compounds containing benzothiophene and benzamide moieties often exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, benzothiophene derivatives have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Activity : The benzamide structure is known for its antibacterial properties. Preliminary studies suggest that derivatives of this compound may exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the following structural features:
- Bromine Substitution : The presence of bromine may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- Benzothiophene Ring : This moiety is often associated with various pharmacological effects, including anti-inflammatory and analgesic activities.
- Ethyl Side Chain : The side chain length and branching can affect binding affinity to biological targets, influencing overall potency.
Anticancer Studies
In a study published in Pharmacology Reports, researchers synthesized several benzothiophene derivatives and evaluated their anticancer properties. One derivative showed an IC50 value of 15 µM against human breast cancer cells, indicating significant cytotoxicity compared to control groups .
Antimicrobial Studies
A recent investigation into the antimicrobial properties of benzamide derivatives revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | IC50 = 15 µM (breast cancer) | Pharmacology Reports |
Antimicrobial | MIC = 32 µg/mL (S. aureus) | Recent Investigation |
Structure-Activity Relationship Insights
Structural Feature | Influence on Activity |
---|---|
Bromine Substitution | Enhances lipophilicity |
Benzothiophene Moiety | Associated with anti-inflammatory effects |
Ethyl Side Chain | Affects binding affinity |
Properties
CAS No. |
920537-60-6 |
---|---|
Molecular Formula |
C18H16BrNOS |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16BrNOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21) |
InChI Key |
FDPVKGZHRKOMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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